Cas no 2171775-60-1 (7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoyl-7-azabicyclo2.2.1heptane-1-carboxylic acid)

2171775-60-1 structure
Produktname:7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoyl-7-azabicyclo2.2.1heptane-1-carboxylic acid
7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoyl-7-azabicyclo2.2.1heptane-1-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoyl-7-azabicyclo2.2.1heptane-1-carboxylic acid
- EN300-1565067
- 7-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
- 2171775-60-1
-
- Inchi: 1S/C28H30N2O5/c1-2-3-12-24(25(31)30-18-13-15-28(30,16-14-18)26(32)33)29-27(34)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h2,4-11,18,23-24H,1,3,12-17H2,(H,29,34)(H,32,33)
- InChI-Schlüssel: NBQZCRYSBZLKTI-UHFFFAOYSA-N
- Lächelt: OC(C12CCC(CC1)N2C(C(CCC=C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 474.21547206g/mol
- Monoisotopenmasse: 474.21547206g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 9
- Komplexität: 813
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topologische Polaroberfläche: 95.9Ų
7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoyl-7-azabicyclo2.2.1heptane-1-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1565067-1.0g |
7-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
2171775-60-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1565067-0.25g |
7-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
2171775-60-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1565067-0.05g |
7-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
2171775-60-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1565067-250mg |
7-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
2171775-60-1 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1565067-2500mg |
7-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
2171775-60-1 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1565067-2.5g |
7-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
2171775-60-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1565067-50mg |
7-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
2171775-60-1 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1565067-100mg |
7-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
2171775-60-1 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1565067-5000mg |
7-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
2171775-60-1 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1565067-10000mg |
7-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
2171775-60-1 | 10000mg |
$14487.0 | 2023-09-24 |
7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoyl-7-azabicyclo2.2.1heptane-1-carboxylic acid Verwandte Literatur
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1. Back matter
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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